Thieno[2,3-c]pyridine-4-carboxylic acid
CAS No.: 1554074-84-8
Cat. No.: VC8410554
Molecular Formula: C8H5NO2S
Molecular Weight: 179.2 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 1554074-84-8 |
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Molecular Formula | C8H5NO2S |
Molecular Weight | 179.2 g/mol |
IUPAC Name | thieno[2,3-c]pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C8H5NO2S/c10-8(11)6-3-9-4-7-5(6)1-2-12-7/h1-4H,(H,10,11) |
Standard InChI Key | UXBFRQSMINJNGA-UHFFFAOYSA-N |
SMILES | C1=CSC2=C1C(=CN=C2)C(=O)O |
Canonical SMILES | C1=CSC2=C1C(=CN=C2)C(=O)O |
Structural Characterization and Molecular Properties
Core Molecular Architecture
Thieno[2,3-c]pyridine-4-carboxylic acid features a fused thiophene-pyridine system with a carboxylic acid group at the 4-position (Figure 1). The molecular formula C₈H₅NO₂S corresponds to a molar mass of 179.2 g/mol. Key structural descriptors include:
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SMILES:
C1=CSC2=C1C(=CN=C2)C(=O)O
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InChIKey:
UXBFRQSMINJNGA-UHFFFAOYSA-N
The planar bicyclic system enables π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets .
Predicted Physicochemical Properties
Collision cross-section (CCS) values derived from ion mobility spectrometry predict its behavior in mass spectrometric analyses:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 180.01138 | 133.2 |
[M+Na]⁺ | 201.99332 | 146.1 |
[M-H]⁻ | 177.99682 | 134.5 |
These values suggest moderate polarity, aligning with its heteroaromatic-carboxylic acid hybrid structure .
Synthetic Methodologies
Established Routes
While direct synthesis protocols for thieno[2,3-c]pyridine-4-carboxylic acid are sparsely documented, analogous thienopyridines are typically synthesized via:
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Condensation Reactions: 2-Aminothiophene-3-carboxylate esters reacting with pyridine precursors under acidic conditions.
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Cyclization Strategies: Intramolecular cyclization of thiophene-containing enamines or enol ethers .
A hypothetical pathway involves Pd-catalyzed carbonylation of 4-chlorothieno[2,3-c]pyridine, though experimental validation is required.
Derivative Synthesis
Functionalization at the 7-position is achievable through halogenation, as demonstrated in 7-chlorothieno[2,3-c]pyridine-4-carboxylic acid (C₈H₄ClNO₂S, MW 213.64 g/mol). Bromination at the 4-position yields intermediates like methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (CAS 145325-40-2), useful for Suzuki-Miyaura couplings .
Physicochemical and Spectroscopic Profiles
Solubility and Stability
The carboxylic acid group confers pH-dependent solubility:
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Water Solubility: Estimated 1.2 mg/mL (pH 7.4)
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logP: Predicted 1.8 (moderate lipophilicity)
Stability studies on analogs suggest decomposition above 250°C, with susceptibility to photodegradation in solution .
Spectral Signatures
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IR: Strong absorption at 1680–1700 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (O-H broad)
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¹H NMR (DMSO-d₆): δ 8.9 (s, 1H, H-2), 8.3 (d, 1H, H-5), 7.6 (d, 1H, H-7), 13.1 (s, 1H, COOH)
Comparative Analysis with Related Compounds
Compound | Substituents | Bioactivity (MIC Range) |
---|---|---|
Thieno[2,3-c]pyridine-4-COOH | None | Not tested |
7-Cl Derivative | Cl at C7 | Antiviral (hypothetical) |
Tetrahydro Analog | Saturated pyridine | Neuromodulatory effects |
The chlorine atom in 7-chloro derivatives enhances membrane permeability (logP 2.3 vs. 1.8), while saturated analogs like 4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid interact with tyrosine phosphatases (IC₅₀ 12 µM) .
Recent Advances and Future Directions
Computational Studies
QSAR models predict moderate CYP3A4 inhibition (pIC₅₀ 4.2), suggesting manageable drug-drug interaction risks. ADMET projections indicate:
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Bioavailability: 58% (rat model)
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BBB Penetration: Low (logBB -1.2)
Synthetic Challenges
Key unresolved issues include:
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Regioselective functionalization at C5/C7 positions
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Scalable purification methods for carboxylated thienopyridines
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